molecular formula C20H13Br2N3O3 B11547964 4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11547964
M. Wt: 503.1 g/mol
InChI Key: WMTZNJIQKZHXHE-BHGWPJFGSA-N
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Description

4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and a benzoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzoic acids, while reduction can produce brominated alcohols.

Scientific Research Applications

4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and benzoate group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-METHYL BENZOATE: Shares the benzoate structure but differs in the substitution pattern and functional groups.

    5-BROMOPYRIDIN-3-YL FORMAMIDE: Contains the pyridine ring and formamide group but lacks the benzoate ester.

Uniqueness

4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of bromine atoms, pyridine ring, and benzoate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C20H13Br2N3O3/c21-16-6-7-18(28-20(27)13-4-2-1-3-5-13)14(8-16)11-24-25-19(26)15-9-17(22)12-23-10-15/h1-12H,(H,25,26)/b24-11+

InChI Key

WMTZNJIQKZHXHE-BHGWPJFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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